N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h6-7,9,14H,1-5,8,10-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOKGXERHXGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexene Carboxamide Derivatives
Example Compound : 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (Compound 4, )
- Structural Differences :
- The target compound substitutes the bromo and phenyl groups in Compound 4 with a thiophen-2-yl-cyclopentane moiety and a cyclohexenylethyl chain.
- The absence of bromine in the target compound reduces molecular weight and may enhance stability under reducing conditions.
- Synthetic Comparison :
- Physicochemical Properties :
Thiophene-Containing Sulfonamide Derivatives
Example Compound : N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide ()
- Functional Group Contrast :
- The sulfonamide group in this compound differs from the carboxamide in the target molecule, altering hydrogen-bonding capacity and solubility.
- Synthetic Methodology :
- Biological Implications :
- Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carboxamides may target proteases or GPCRs.
Pharmacopeial Thiophen-2-yl Ethylamine Derivatives
Example Compound : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (Compound d, )
- Structural Similarities :
- Both compounds incorporate a thiophen-2-yl ethyl group, suggesting shared synthetic intermediates.
- Key Differences :
- Compound d is an amine oxide with a tetrahydronaphthalene core, while the target compound is a carboxamide with a cyclopentane scaffold.
- Amine oxides are polar and prone to metabolic oxidation, whereas carboxamides exhibit greater hydrolytic stability.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges :
- Stability Considerations :
- Unlike sulfonamides, carboxamides are less prone to hydrolysis under acidic conditions, making the target compound more suitable for oral formulations.
Q & A
Q. What are the standard synthetic routes for synthesizing N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the cyclopentane core followed by coupling with the cyclohexene-thiophene moiety. Key steps include:
- Cyclopentane carboxamide formation : Amidation using activated esters or coupling reagents like EDC/HOBt .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while reflux conditions (e.g., 80–100°C) improve intermediate stability .
- Catalyst selection : Triethylamine or phosphorus pentasulfide aids in minimizing side reactions during thiophene incorporation .
Yield optimization requires iterative adjustments to temperature, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., cyclohexene double bond at δ 5.6–6.0 ppm) and confirms stereochemistry .
- Infrared Spectroscopy (IR) : Validates carboxamide C=O stretching (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion alignment with the theoretical mass (C₁₉H₂₄N₂OS: 336.16 g/mol) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can molecular docking studies be designed to elucidate the interaction mechanisms between this compound and potential biological targets (e.g., enzymes or receptors)?
- Target selection : Prioritize proteins with known affinity for thiophene/cyclohexene motifs, such as cytochrome P450 isoforms or G-protein-coupled receptors .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model ligand-receptor binding .
- Validation : Cross-reference docking scores (ΔG < −6 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
- Dynamic simulations : Perform 100-ns MD simulations (AMBER/NAMD) to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the cyclohexene group) .
Q. What strategies are effective in resolving contradictions in experimental data related to the compound's stability under varying environmental conditions?
- Controlled degradation studies : Expose the compound to stressors (pH 2–12, UV light, 40–60°C) and monitor degradation via LC-MS. For example, acidic conditions may hydrolyze the carboxamide bond, requiring stabilization with lyoprotectants (e.g., trehalose) .
- Crystallographic analysis : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 123 K) reveals conformational flexibility, such as dihedral angle variations (<15°) between aromatic rings that impact stability .
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >200°C) to guide storage protocols .
Q. How do structural modifications (e.g., substituent variation on the thiophene or cyclohexene groups) influence the compound's bioactivity and pharmacokinetic profile?
- Comparative SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) and evaluate via:
- Key findings : Electron-withdrawing groups on thiophene (e.g., nitro) enhance target affinity but reduce solubility, necessitating PEGylation for in vivo applications .
Q. What methodologies are recommended for investigating the compound's potential neuroprotective effects in preclinical models of neurological disorders?
- In vitro models : Use SH-SY5Y neurons exposed to Aβ₄₂ oligomers; quantify cell viability (Calcein-AM) and ROS levels (DCFH-DA assay) .
- In vivo models : Administer 10–50 mg/kg (IP) in transgenic Alzheimer’s mice (APP/PS1) and assess cognitive improvement via Morris water maze .
- Biomarker analysis : ELISA-based detection of TNF-α and IL-6 in cerebrospinal fluid to confirm anti-inflammatory activity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
